Hsd17B13-IN-30's molecular structure is characterized by its interaction with the Hsd17B13 enzyme's active site. The enzyme itself has a complex structure comprising two main domains: a catalytic core domain and a membrane anchoring domain. The catalytic core contains the cofactor binding site essential for enzymatic activity, while the membrane anchoring domain facilitates localization within lipid droplets in hepatocytes. The structural analysis reveals that Hsd17B13 forms dimers, which are crucial for its catalytic function.
Hsd17B13-IN-30 participates in various chemical reactions involving lipid metabolism within hepatocytes. The compound is known to inhibit Hsd17B13's activity, thereby affecting the conversion of steroid hormones and other substrates. The inhibition mechanism often involves competitive binding at the active site, preventing substrate access and subsequently altering lipid accumulation processes in liver tissues.
The mechanism of action for Hsd17B13-IN-30 primarily revolves around its inhibitory effect on the Hsd17B13 enzyme. By inhibiting this enzyme, the compound reduces lipid droplet accumulation in hepatocytes, thereby mitigating conditions such as hepatic steatosis and fibrosis. This process is crucial for preventing progression to more severe liver diseases.
Hsd17B13-IN-30 exhibits specific physical and chemical properties that are critical for its function as an inhibitor of Hsd17B13. While detailed data on its exact properties may be limited, compounds of this nature typically possess characteristics such as moderate solubility in organic solvents, stability under physiological conditions, and a defined molecular weight conducive to biological activity.
Hsd17B13-IN-30 has significant scientific applications, particularly in research related to liver diseases such as non-alcoholic fatty liver disease, alcoholic liver disease, and hepatocellular carcinoma. Its role as an inhibitor of Hsd17B13 positions it as a potential therapeutic agent aimed at mitigating liver damage caused by excessive lipid accumulation.
Understanding Hsd17B13-IN-30's properties and mechanisms can pave the way for developing novel therapeutic strategies targeting hepatic lipid metabolism disorders.
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2